molecular formula C18H19N5 B13856735 N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide

N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide

Katalognummer: B13856735
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: HMBVCBWCWVESQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide is a complex organic compound that features a unique structure combining an imidazole ring with a benzenecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[[2-amino-5-(1H-imidazol-1-yl)phenyl]methyl]benzenecarboximidamide
  • N’-[[2-amino-5-(2-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
  • N’-[[2-amino-5-(4-ethylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide

Uniqueness

N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide is unique due to the presence of the 4-methylimidazole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds.

Eigenschaften

Molekularformel

C18H19N5

Molekulargewicht

305.4 g/mol

IUPAC-Name

N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide

InChI

InChI=1S/C18H19N5/c1-13-11-23(12-22-13)16-7-8-17(19)15(9-16)10-21-18(20)14-5-3-2-4-6-14/h2-9,11-12H,10,19H2,1H3,(H2,20,21)

InChI-Schlüssel

HMBVCBWCWVESQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C=N1)C2=CC(=C(C=C2)N)CN=C(C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.